Cas no 123920-06-9 (b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI))

b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI) structure
123920-06-9 structure
Product Name:b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI)
CAS No:123920-06-9
MF:C7H8N2
MW:120.151821136475
CID:104345
PubChem ID:2332
Update Time:2025-04-18

b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI)
    • .beta.-allo-2-Octulopyranose, 2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)-
    • NCGC00015160-04
    • NSC 243704
    • Lopac-B-6506
    • 1c5o
    • 1ce5
    • Q4890748
    • BDBM50038002
    • BS-3750
    • AMY31187
    • 1j16
    • EINECS 210-546-3
    • Lopac0_000203
    • 1f5k
    • NCGC00015160-02
    • CHEBI:41033
    • NCGC00015160-03
    • CCRIS 2952
    • SDCCGSBI-0050191.P002
    • BEN
    • KUE3ZY3J1F
    • C01784
    • AKOS000201384
    • 1v2m
    • 1v2j
    • CS-0103011
    • AE-641/30119009
    • Q-100255
    • NCGC00015160-07
    • 1v2l
    • MFCD00042826
    • 64F5C29D-34E7-4815-B5F3-CC94EA3D2CAD
    • Benzamidinium chloride
    • 1j14
    • F1905-7123
    • NS00000060
    • AB00691669-14
    • 618-39-3
    • UNII-KUE3ZY3J1F
    • 123920-06-9
    • benzamidine
    • 125772-71-6
    • 1w80
    • 1c5p
    • 1oss
    • Benzenecarboxamidine
    • FT-0694841
    • SCHEMBL9207
    • 1bra
    • MLS001066369
    • HMS2233B11
    • CCG-204298
    • 2ast
    • 1c5z
    • 1v2v
    • AB01943
    • 1v2u
    • SMR000471900
    • SY096666
    • 1j15
    • 1h4w
    • A852076
    • NCGC00162090-01
    • Benzamidine (Protonated)
    • GTPL7566
    • CHEMBL20936
    • Phenylamidine
    • 1v2s
    • NSC243704
    • NCGC00015160-05
    • Benzenecarboximidamide
    • 2j9n
    • DTXSID8045012
    • NSC-243704
    • Benzimidamide
    • HMS3370L08
    • NCGC00015160-01
    • BenzaMidine;Benzimidamide
    • Inchi: 1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
    • InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)=N

Computed Properties

  • Exact Mass: 120.068748264g/mol
  • Monoisotopic Mass: 120.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 9
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.9Ų

b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI) Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.